molecular formula C29H38N4S B13797448 1,3-Bis(2-benzylideneheptylideneamino)thiourea

1,3-Bis(2-benzylideneheptylideneamino)thiourea

Cat. No.: B13797448
M. Wt: 474.7 g/mol
InChI Key: LGNIKDPAZKTRIY-UWZNLZNASA-N
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Description

1,3-Bis(2-benzylideneheptylideneamino)thiourea is an organic compound with the molecular formula C29H38N4S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science . This compound is characterized by its unique structure, which includes two benzylidene and heptylidene groups attached to a thiourea core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-benzylideneheptylideneamino)thiourea typically involves the condensation of appropriate aldehydes with thiourea under specific reaction conditions. One common method involves the reaction of benzylideneheptylideneamine with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-benzylideneheptylideneamino)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1,3-Bis(2-benzylideneheptylideneamino)thiourea involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique structure, which imparts specific chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C29H38N4S

Molecular Weight

474.7 g/mol

IUPAC Name

1,3-bis[(E)-[(2E)-2-benzylideneheptylidene]amino]thiourea

InChI

InChI=1S/C29H38N4S/c1-3-5-9-19-27(21-25-15-11-7-12-16-25)23-30-32-29(34)33-31-24-28(20-10-6-4-2)22-26-17-13-8-14-18-26/h7-8,11-18,21-24H,3-6,9-10,19-20H2,1-2H3,(H2,32,33,34)/b27-21+,28-22+,30-23+,31-24+

InChI Key

LGNIKDPAZKTRIY-UWZNLZNASA-N

Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/C=N/NC(=S)N/N=C/C(=C/C2=CC=CC=C2)/CCCCC

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C=NNC(=S)NN=CC(=CC2=CC=CC=C2)CCCCC

Origin of Product

United States

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